Carbocyclic-2',3'-OH-4'-Cl ara-adenosine
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Overview
Description
Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine is a synthetic nucleoside analogue. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-2’,3’-OH-4’-Cl ara-adenosine typically involves the modification of adenosine’s ribose moiety to a carbocyclic structure. This process includes several key steps:
Formation of the Carbocyclic Ring: The ribose ring is replaced with a carbocyclic ring through a series of chemical reactions, including cyclization and reduction.
Introduction of Hydroxyl and Chlorine Groups: Specific hydroxyl and chlorine groups are introduced at the 2’, 3’, and 4’ positions using selective reagents and conditions
Industrial Production Methods
Industrial production of carbocyclic-2’,3’-OH-4’-Cl ara-adenosine involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the carbocyclic ring or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom at the 4’ position, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: The compound is used to investigate cellular processes involving nucleosides and nucleotides.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine exerts its effects by mimicking natural nucleosides and interfering with nucleic acid synthesis. It targets specific enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase. By incorporating into the nucleic acid chain, it causes premature termination of the chain, thereby inhibiting viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Carbocyclic 3-Deazaadenosine: Another carbocyclic nucleoside analogue with antiviral properties.
Adenosine Analogues: Various analogues with modifications at different positions on the ribose or adenine moiety.
Uniqueness
Carbocyclic-2’,3’-OH-4’-Cl ara-adenosine is unique due to its specific modifications, which enhance its stability and biological activity compared to other nucleoside analogues. Its ability to selectively inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
118333-14-5 |
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Molecular Formula |
C11H14ClN5O2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
(1R,2R,3R,5S)-3-(6-aminopurin-9-yl)-5-(chloromethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14ClN5O2/c12-2-5-1-6(9(19)8(5)18)17-4-16-7-10(13)14-3-15-11(7)17/h3-6,8-9,18-19H,1-2H2,(H2,13,14,15)/t5-,6-,8-,9-/m1/s1 |
InChI Key |
JZYJVPNLJIRPGP-SQEXRHODSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CCl |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CCl |
Origin of Product |
United States |
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